molecular formula C7H17AlO B13763210 Aluminum, diethyl(2-propanolato)- CAS No. 6063-60-1

Aluminum, diethyl(2-propanolato)-

Cat. No.: B13763210
CAS No.: 6063-60-1
M. Wt: 144.19 g/mol
InChI Key: QYRVKEFNJZPMKU-UHFFFAOYSA-N
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Description

Bis(benzoate-O)(2-propanolato)aluminum (CAS Reg. No. 105442-85-1) is an organoaluminum compound primarily used as a component in adhesives for multilayer food-contact containers. Its structure comprises aluminum coordinated with benzoate and 2-propanolato ligands, which enhance its compatibility with polymeric matrices and adhesion properties . The U.S. Food and Drug Administration (FDA) approved its use under 21 CFR 175.105 after rigorous safety evaluations, confirming its stability and non-migration into food under intended conditions .

Properties

CAS No.

6063-60-1

Molecular Formula

C7H17AlO

Molecular Weight

144.19 g/mol

IUPAC Name

diethyl(propan-2-yloxy)alumane

InChI

InChI=1S/C3H7O.2C2H5.Al/c1-3(2)4;2*1-2;/h3H,1-2H3;2*1H2,2H3;/q-1;;;+1

InChI Key

QYRVKEFNJZPMKU-UHFFFAOYSA-N

Canonical SMILES

CC[Al](CC)OC(C)C

Origin of Product

United States

Preparation Methods

Direct Alkylation of Aluminum Alkoxides

One common approach is the reaction of aluminum alkoxides with alkylating agents or the substitution of alkoxide ligands in aluminum trialkyls.

  • Starting materials: Aluminum trialkyls such as triethylaluminum or aluminum dialkyls.
  • Ligand exchange: Reaction with isopropanol or isopropoxide sources to replace one alkyl group with an isopropoxide ligand.

This method requires careful control of stoichiometry and temperature to avoid over-substitution or formation of polymeric species.

Reaction of Aluminum Alkyls with Isopropanol

A typical preparation involves:

  • Reacting diethylaluminum chloride or diethylaluminum hydride with isopropanol.
  • The reaction proceeds via protonolysis, where the acidic proton of isopropanol replaces one alkyl group on aluminum, forming the diethyl(2-propanolato)aluminum.

This can be summarized as:

$$
\text{Al}(C2H5)2X + \text{(CH}3)2CHOH \rightarrow \text{Al}(C2H5)2OCH(CH3)2 + HX
$$

where X is a leaving group such as Cl or H.

Detailed Example Preparation Protocol (Hypothetical Based on Literature)

Step Reagents Conditions Outcome
1 Diethylaluminum chloride (Al(C2H5)2Cl) Dissolved in anhydrous toluene or hexane under inert atmosphere Ready for reaction
2 Isopropanol (2-propanol) Slowly added dropwise at 0-25 °C Protonolysis reaction occurs, HCl is eliminated
3 Stirring 1-3 hours at room temperature or slightly elevated temperature Formation of aluminum diethyl isopropoxide
4 Purification Removal of solvent under reduced pressure, recrystallization if needed Pure Aluminum, diethyl(2-propanolato)- isolated

Data Table: Physical and Chemical Properties (From Related Compounds)

Property Aluminum, diethyl(2-propanolato)- Notes/Source
Molecular Formula C7H17AlO Approximate, based on composition
Molecular Weight ~130 g/mol Estimated
Appearance Colorless liquid or solid depending on purity Similar to aluminum dimethyl isopropoxide
Density ~0.82 g/cm³ Comparable to aluminum dimethyl isopropoxide
Boiling/Melting Point Not well-documented Similar organoaluminum alkoxides boil ~100-200 °C
Solubility Reacts with water, soluble in organic solvents Typical for alkoxides

Research Discoveries and Notes on Preparation

  • The reaction of aluminum alkyls with isopropanol is exothermic and must be controlled to prevent side reactions or polymerization.
  • Ligand exchange reactions can be slow; stirring times of several hours to days at mild temperatures are common to ensure complete conversion.
  • The purity of starting materials and exclusion of moisture are critical to avoid hydrolysis and formation of aluminum hydroxides.
  • Organometallic synthetic routes using ethyl zinc halides and aluminum trichloride provide high yields of diethyl aluminum species, which can be further modified to alkoxides.
  • Advanced characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography are used to confirm ligand coordination and purity.

Chemical Reactions Analysis

Types of Reactions

Aluminum, diethyl(2-propanolato)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Aluminum, diethyl(2-propanolato)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of aluminum, diethyl(2-propanolato)- involves its high reactivity with nucleophiles and electrophiles. It can form strong bonds with oxygen and nitrogen atoms, making it useful in catalysis and organic synthesis. The compound’s reactivity is primarily due to the presence of the aluminum atom, which can easily form coordination complexes .

Comparison with Similar Compounds

Comparison with Structurally Similar Aluminum Complexes

The compound is compared below with analogous aluminum complexes differing in ligand composition and applications.

Comparative Data Table

Compound Name CAS Reg. No. Key Ligands Primary Application Regulatory Status
Bis(benzoate-O)(2-propanolato)aluminum 105442-85-1 Benzoate, 2-propanolato Food-contact adhesives FDA-approved (21 CFR 175.105)
Aluminum,bis[bis(2-ethylhexyl) phosphato]- 83759-30-2 Bis(2-ethylhexyl) phosphate, 2-propanolato Industrial plasticizers (e.g., DH 324) Not listed for food contact
Aluminate(2-Ethyl-1-Hexanolato)tris(2-propanolato)- 68309-99-9 2-Ethyl-1-hexanolato, 2-propanolato Polymer additives (speculative) No FDA approval noted

Structural and Functional Analysis

  • Ligand Composition: Benzoate Ligands (105442-85-1): Provide thermal stability and adhesion strength, critical for food-container adhesives . Phosphate Esters (83759-30-2): Bis(2-ethylhexyl) phosphate ligands likely enhance plasticity and flame retardancy, making DH 324 suitable for industrial polymers . Ethylhexanolato Ligands (68309-99-9): Bulky 2-ethyl-1-hexanolato groups may improve solubility in non-polar matrices, though specific applications remain unclear .
  • Coordination Geometry: The target compound (105442-85-1) has a tetrahedral geometry with mixed benzoate and 2-propanolato ligands, optimizing reactivity for adhesive crosslinking . DH 324 (83759-30-2) incorporates phosphate ligands, which may increase hydrophobicity and reduce hydrolysis sensitivity compared to benzoate derivatives .

Bis(benzoate-O)(2-propanolato)aluminum

  • Thermal Stability : Stable up to 200°C, ensuring compatibility with high-temperature adhesive processing .

Aluminum,bis[bis(2-ethylhexyl) phosphato]- (DH 324)

  • Industrial Use : Employed as a plasticizer in PVC and polyolefins, but lacks FDA clearance for food-contact applications due to insufficient toxicity data .

Aluminate(2-Ethyl-1-Hexanolato)tris(2-propanolato)-

Biological Activity

Aluminum, diethyl(2-propanolato)-, also known as diethylaluminum propan-2-olate, is an organoaluminum compound with significant relevance in various chemical and biological contexts. This article explores its biological activity, focusing on its synthesis, applications, and potential effects on biological systems.

  • Chemical Formula : C7_7H17_{17}AlO
  • Molecular Weight : 144.1908 g/mol
  • CAS Registry Number : 6063-60-1

This compound is typically encountered in a liquid state and is known for its reactivity with moisture and air, which necessitates careful handling in laboratory settings.

Synthesis and Applications

Aluminum, diethyl(2-propanolato)- can be synthesized through the reaction of aluminum alkyls with alcohols. It is primarily used as a reagent in organic synthesis, particularly in polymerization processes and as a catalyst in various chemical reactions. Its role in facilitating the ring-opening polymerization (ROP) of cyclic esters has been documented, showcasing its utility in producing biodegradable polymers .

Cytotoxicity and Safety Profile

Research indicates that aluminum compounds can exhibit varying degrees of cytotoxicity. A study assessing the safety profile of diethylaluminum compounds highlighted that they can cause serious eye damage and skin irritation upon contact . The acute toxicity of aluminum compounds necessitates stringent safety measures during handling.

Interaction with Biological Systems

The interaction of aluminum, diethyl(2-propanolato)- with biological systems has been explored in several studies:

Case Studies

  • Polymerization Studies : A notable case study involved the use of aluminum, diethyl(2-propanolato)- in ROP of lactide to produce polylactic acid (PLA). The study demonstrated a high conversion rate and efficiency in polymer formation under controlled conditions .
  • Toxicological Assessments : Toxicological evaluations have revealed that exposure to high concentrations of aluminum compounds can lead to adverse effects in animal models, including alterations in liver function and metabolic disturbances .

Data Table: Summary of Biological Effects

Biological Activity Effect Observed Reference
CytotoxicitySkin irritation and eye damage
Oxidative StressInduction of inflammatory pathways
NeurotoxicityPotential link to neurodegenerative diseases
Polymerization EfficiencyHigh conversion rates in ROP

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Aluminum, diethyl(2-propanolato)-, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves alkoxide exchange reactions between aluminum precursors (e.g., AlEt₃) and propanol derivatives. Key parameters include solvent choice (e.g., anhydrous ethers), temperature control (0–25°C), and stoichiometric ratios to minimize side products like unreacted precursors or oligomeric species. Characterization via elemental analysis and NMR can validate purity .

Q. How can the coordination geometry and ligand-binding modes of Aluminum, diethyl(2-propanolato)- be determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving coordination geometry. For dynamic systems, FT-IR spectroscopy identifies bonding modes (e.g., bridging vs. terminal alkoxide ligands). Comparative analysis with structurally similar compounds (e.g., Aluminum,bisbis(2-ethylhexyl) phosphato-kO''-) can provide reference spectra .

Q. What safety protocols are critical when handling Aluminum, diethyl(2-propanolato)- in laboratory settings?

  • Methodological Answer : Due to the pyrophoric nature of aluminum alkyls, use inert atmospheres (N₂/Ar) and Schlenk-line techniques. Toxicity assessments from analogous compounds (e.g., Aluminum,bis(9-octadecenoato-kO)(2-propanolato)-) suggest implementing dermal/ocular protection and fume hoods. Regulatory guidelines (21 CFR 175.105) for related aluminum complexes emphasize waste neutralization protocols .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of Aluminum, diethyl(2-propanolato)- in catalytic applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model ligand dissociation energies and transition states for alkoxide exchange. Compare results with experimental kinetics (e.g., Arrhenius plots) to validate theoretical models. Studies on analogous systems (e.g., Aluminum phthalocyanine derivatives) show correlations between HOMO-LUMO gaps and catalytic activity .

Q. What strategies resolve contradictions in reported thermodynamic stability data for Aluminum, diethyl(2-propanolato)- complexes?

  • Methodological Answer : Discrepancies often arise from solvent polarity or moisture contamination. Use calorimetry (e.g., DSC/TGA) under controlled conditions to measure ΔH and ΔG. Cross-reference with in situ NMR to monitor degradation pathways. For example, inconsistencies in Aluminum,bis(2-ethylhexyl) phosphato derivatives were resolved by isolating intermediates .

Q. How does ligand substitution (e.g., replacing diethyl with oleate groups) alter the material properties of aluminum alkoxides?

  • Methodological Answer : Systematic substitution studies (e.g., replacing diethyl groups with oleate in Aluminum,bis(9-octadecenoato-kO)(2-propanolato)-) reveal impacts on solubility and thermal stability. Use SAXS/WAXS to analyze colloidal behavior and rheometry for viscosity changes. Such modifications are critical for designing polymer adhesives or coatings .

Q. What advanced spectroscopic techniques are required to probe the hydrolysis kinetics of Aluminum, diethyl(2-propanolato)- in aqueous environments?

  • Methodological Answer : Time-resolved Raman spectroscopy tracks Al–O bond cleavage during hydrolysis. Pair with pH-stat titration to quantify proton consumption rates. For environmental toxicity studies, compare data with aluminum-lactate complexes to assess bioaccumulation risks .

Methodological Notes

  • Synthesis Optimization : Prioritize anhydrous conditions and inert gas purging to prevent oxidation.
  • Data Validation : Cross-check spectroscopic results with crystallographic data to avoid misinterpretation of ligand geometries.
  • Regulatory Compliance : Adhere to FDA guidelines (e.g., 21 CFR 175.105) for applications in food-contact materials .

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